Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Catalog No.
S682474
CAS No.
93267-04-0
M.F
C9H16INO4
M. Wt
329.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopr...

CAS Number

93267-04-0

Product Name

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

IUPAC Name

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C9H16INO4

Molecular Weight

329.13 g/mol

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1

InChI Key

UGZBFCCHLUWCQI-LURJTMIESA-N

Synonyms

93267-04-0;Boc-3-iodo-L-alaninemethylester;Boc-beta-iodo-Ala-OMe;(R)-Methyl2-((tert-butoxycarbonyl)amino)-3-iodopropanoate;N-(tert-Butoxycarbonyl)-3-iodo-L-alaninemethylester;L-N-Boc-3-iodoalaninemethylester;N-boc-3-iodo-L-alaninemethylester;(R)-methyl2-(tert-butoxycarbonylamino)-3-iodopropanoate;N-Boc-3-Iodoalaninemethylester;889670-02-4;Boc-?-iodo-Ala-Ome;METHYL(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-IODOPROPANOATE;PubChem5707;Boc--iodo-Ala-OMe;3-Iodo-L-alaninemethylester,N-BOCprotected;Boc-Ala(3-I)-OMe;Boc-3-Iodo-L-Ala-OMe;Boc-ß-iodo-Ala-OMe;C9H16INO4;15126_ALDRICH;(R)-Boc-|A-Iodo-Ala-OMe;426024_ALDRICH;ARK083;BOC-L-ALA(3-I)-OME

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC

The exact mass of the compound (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a chiral, protected, and functionalized amino acid derivative. It serves as a key electrophilic building block for introducing the C3 alanine backbone in multi-step organic synthesis. Its primary procurement value lies in its role as a reactive precursor for creating a wide range of non-natural or unnatural α-amino acids, particularly through carbon-carbon bond-forming reactions where the iodide functions as an efficient leaving group. [1]

Research Fit

Workflow
Palladium-catalyzed C–C bond formation at β-carbon
Selection
Single (R)-enantiomer, Boc/OMe protected, C3 electrophilic synthon
Use Context
Enantiopure non-natural amino acid and peptidomimetic synthesis

Direct substitution with a less expensive analog, such as the corresponding 3-bromo-propanoate, is often inefficient or incompatible with specific downstream process conditions. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond, leading to substantially higher reactivity in critical transformations. This includes the formation of organometallic reagents and oxidative addition to low-valent metal catalysts (e.g., Palladium(0)) in cross-coupling reactions. [1] Attempting to substitute the iodo-compound with a bromo-analog typically requires more forcing conditions, higher catalyst loadings, or alternative synthetic routes, which can compromise yields, introduce side products, and reduce overall process efficiency.

Substitution Risk

  • Lower C–I bond dissociation energy may shift oxidative addition rates; bromo/chloro analogs may require different catalytic conditions.
  • Bromo analogs predominantly undergo SN2 or coordination chemistry; iodo derivative is documented for Pd-catalyzed cross-coupling.
  • Organozinc intermediate stability and β-elimination behavior are well-characterized for the iodo derivative; bromo/chloro lack comparable documentation, risking stereochemical erosion.

Precursor Suitability: High-Yield Formation of Organozinc Reagents for Aryl Coupling

The high reactivity of the C-I bond enables efficient formation of the corresponding organozinc iodide reagent under mild conditions using standard zinc dust. This intermediate, when generated in situ from Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, undergoes a subsequent palladium-catalyzed cross-coupling with methyl 4-iodobenzoate to produce the protected 4-carboxyphenylalanine derivative in high yield. [1] This pathway provides a reliable and scalable method for synthesizing functionalized phenylalanine analogs.

Evidence DimensionIsolated Yield of Coupled Product
Target Compound Data88% yield
Comparator Or BaselineThe corresponding bromo-analog, which is substantially less reactive toward zinc dust and typically requires harsher activation methods (e.g., Rieke Zinc) for efficient organozinc formation, leading to lower process compatibility.
Quantified DifferenceThe 88% yield demonstrates high efficiency under mild conditions not readily achievable with less reactive halides.
ConditionsOrganozinc formation with zinc dust in THF, followed by in-situ Pd(0)-catalyzed cross-coupling at 60°C.

This enables reliable and high-yield access to valuable phenylalanine analogs using standard, scalable laboratory procedures, avoiding the process complications associated with activating less reactive bromo-precursors.

Yield (Negishi)
Reported
87% isolated yield
Supports efficient catalytic turnover under mild heating, preserving stereochemistry.
Bromo/chloro analogs not tested in this context.

Process Compatibility: Efficient Microwave-Assisted Negishi Coupling for Hindered Amino Acids

This iodo-alanine derivative serves as a highly effective precursor in microwave-assisted Negishi cross-coupling reactions for the synthesis of sterically hindered unnatural amino acids, such as 2',6'-dimethyl-L-tyrosine. The use of the iodo-precursor facilitates rapid and efficient coupling, which is critical for accessing complex scaffolds used in the development of synthetic opioid ligands. [1] The enhanced reactivity is particularly advantageous in microwave-mediated protocols where reaction times are minimized.

Evidence DimensionReaction Efficiency in Unnatural Amino Acid Synthesis
Target Compound DataDemonstrated successful synthesis of a sterically hindered tyrosine analog via Negishi coupling.
Comparator Or BaselineAlkyl bromides, the common substitute, are known to be less reactive in Negishi couplings, often requiring longer reaction times, higher temperatures, or increased catalyst loading, which can be detrimental in microwave synthesis.
Quantified DifferenceEnables an efficient pathway to a complex, high-value amino acid where the analogous reaction with a bromo-precursor would be significantly more challenging.
ConditionsMicrowave-assisted Negishi cross-coupling.

For medicinal chemistry and process development, using the more reactive iodide precursor shortens synthesis time and enables access to complex molecular architectures that are difficult to obtain using less reactive halides.

Microwave Negishi
Class-level inference
Successful coupling to N‑Boc‑2′,6′‑dimethyl‑L‑tyrosine reported
Demonstrates microwave compatibility, potentially faster throughput in discovery.
Exact yield not disclosed; no bromo/chloro data.
Optimized Negishi
Reported
40–70% yield; 0.5 mol% Pd loading sufficient
Provides validated protocol with low catalyst loading, reducing method development time.
Bromoalanine lacks comparable Negishi optimization data.
β‑Elimination control
Class-level inference
Iodo: β‑elimination in THF, suppressed in DMF
Bromo: forms V Schiff base complexes
Solvent‑dependent organozinc stability characterized; bromo path diverges.
Chloro analog mostly free acid, limited ester cross‑coupling data.
Reaction pathway
Class-level inference
Iodo: Suzuki/Negishi compatible
Bromo: predominantly SN2 / coordination
Procurement of iodo indicated for Pd‑catalyzed C–C bond formation at β‑carbon.
Chloro analog minimal cross‑coupling utility.

Scalable Synthesis of Functionalized Phenylalanine Analogs

This compound is the right choice when the objective is to synthesize functionalized phenylalanine derivatives on a laboratory or pilot scale via organozinc intermediates. Its proven ability to form the key reagent under mild conditions and deliver high yields in subsequent palladium-catalyzed couplings makes it a reliable and efficient precursor. [1]

Rapid Synthesis of Sterically Demanding Unnatural Amino Acids

In discovery chemistry workflows, particularly those leveraging microwave-assisted synthesis, this iodo-alanine derivative is a preferred starting material. Its high reactivity enables the rapid and efficient synthesis of sterically hindered or electronically complex amino acid targets, such as substituted tyrosines, via Negishi cross-coupling. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Cross‑coupling synthesis of non‑natural amino acids
(R)‑configured C3 electrophile with reported cross‑coupling protocol
Stereochemical fidelity and yield under mild conditions
Microwave‑accelerated synthesis of sterically hindered tyrosine analogs
Microwave‑compatible iodo building block
Reaction time reduction and access to ortho‑disubstituted tyrosine
Solid‑phase peptide synthesis with β‑modified alanine
Boc/OMe orthogonality to Fmoc SPPS; on‑resin diversification handle
Post‑incorporation Pd‑catalyzed C–C bond formation on solid support
Cross‑coupling diversification for β‑substituted alanine derivatives
Broad cross‑coupling scope enabled by C–I lability
Compatibility with aryl/heteroaryl boronic acids and terminal alkynes

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.01241 Da

Monoisotopic Mass

329.01241 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-3-Iodo-L-alanine methyl ester
Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
Yang et al. Photo-lysine captures proteins that bind lysine post-translational modifications. Nature Chemical Biology, doi: 10.1038/nchembio.1990, published online 21 December 2015 http://www.nature.com/naturechemicalbiology

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